

Spectroscopic Profile of 2-Methyl-1-octene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-octene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1-octene** (CAS No: 4588-18-5), a valuable intermediate in organic synthesis. The document presents key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow to guide researchers in spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra of **2-Methyl-1-octene**.

Mass Spectrometry (MS)

The mass spectrum of **2-Methyl-1-octene** is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon backbone.

Table 1: Key Mass Spectrometry Data for **2-Methyl-1-octene**

m/z	Proposed Fragment Ion	Relative Abundance
126	$[\text{C}_9\text{H}_{18}]^{+\bullet}$ (Molecular Ion)	Moderate ^[1]
111	$[\text{C}_8\text{H}_{15}]^+$	High
97	$[\text{C}_7\text{H}_{13}]^+$	Moderate
83	$[\text{C}_6\text{H}_{11}]^+$	High
69	$[\text{C}_5\text{H}_9]^+$	High
56	$[\text{C}_4\text{H}_8]^+$	Base Peak
55	$[\text{C}_4\text{H}_7]^+$	High
41	$[\text{C}_3\text{H}_5]^+$	High

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Methyl-1-octene** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 2: Key Infrared Absorptions for **2-Methyl-1-octene**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3075	=C-H Stretch	Medium
~2958, ~2927, ~2856	C-H Stretch (alkane)	Strong
~1650	C=C Stretch	Medium
~1465	-CH ₂ - Bend	Medium
~1377	-CH ₃ Bend	Medium
~888	=CH ₂ Bend (out-of-plane)	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **2-Methyl-1-octene** molecule.

Table 3: ^1H NMR Spectroscopic Data for **2-Methyl-1-octene** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.67	s	2H	$=\text{CH}_2$
~1.99	t	2H	$-\text{CH}_2-\text{C}=\text{}$
~1.71	s	3H	$=\text{C}-\text{CH}_3$
~1.25-1.40	m	8H	$-(\text{CH}_2)_4-$
~0.89	t	3H	$-\text{CH}_3$

s = singlet, t = triplet, m = multiplet

Table 4: ^{13}C NMR Spectroscopic Data for **2-Methyl-1-octene** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~146.0	$\text{C}=\text{CH}_2$
~110.0	$\text{C}=\text{CH}_2$
~38.0	$-\text{CH}_2-\text{C}=\text{}$
~31.9	$-\text{CH}_2-\text{CH}_2-\text{C}=\text{}$
~29.5	$-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~29.2	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~22.7	$-\text{CH}_2-\text{CH}_3$
~22.5	$=\text{C}-\text{CH}_3$
~14.1	$-\text{CH}_3$

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methyl-1-octene**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of **2-Methyl-1-octene** in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of **2-Methyl-1-octene**. The mass spectrum corresponding to this peak is then

extracted and compared with spectral libraries (e.g., NIST) for confirmation and analysis of the fragmentation pattern.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-Methyl-1-octene** by analyzing its infrared absorption spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small drop of neat **2-Methyl-1-octene** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:**
 - **Spectral Range:** 4000 to 400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** Average 16 to 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting infrared spectrum is processed (e.g., baseline correction) and the absorption bands are assigned to their corresponding molecular vibrations.
- **Cleaning:** After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **2-Methyl-1-octene** by analyzing the ^1H and ^{13}C NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

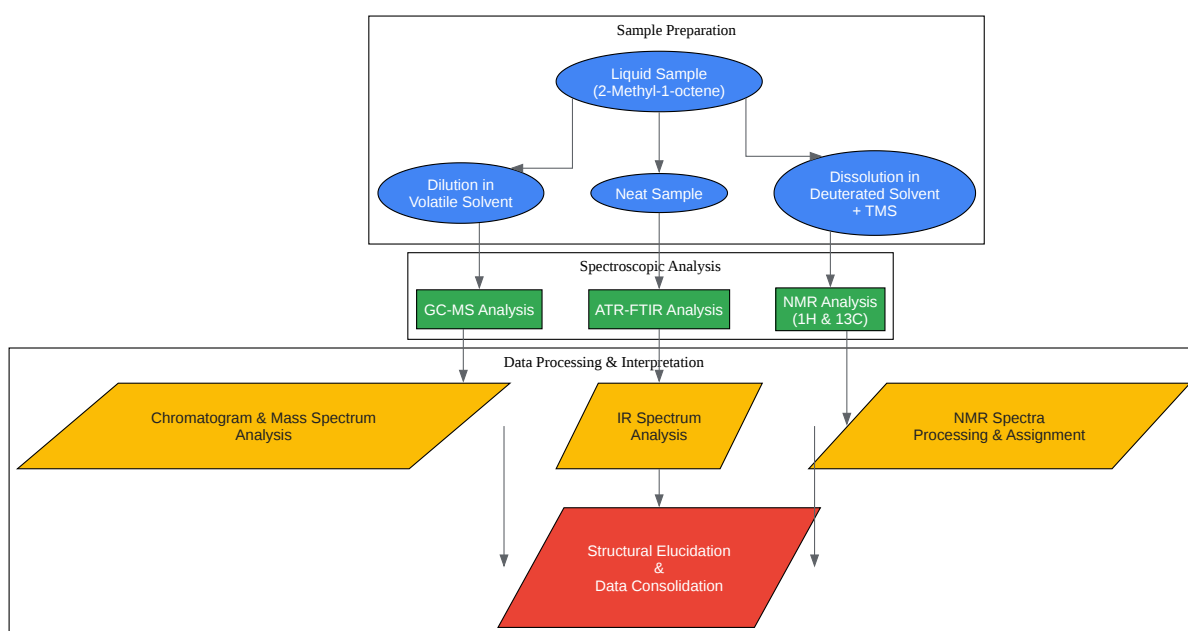
Procedure:

- Sample Preparation:
 - ^1H NMR: Dissolve approximately 5-10 mg of **2-Methyl-1-octene** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - ^{13}C NMR: Dissolve approximately 20-50 mg of **2-Methyl-1-octene** in about 0.6-0.7 mL of CDCl_3 .
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 160 ppm).
 - A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing and Analysis:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **2-Methyl-1-octene**.



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Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

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